2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
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Overview
Description
2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines an aromatic benzene ring with a sulfonamide group and a piperidine moiety
Mechanism of Action
Target of Action
It is structurally related to2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) , a well-known nitroxyl radical . TEMPO is known for its ability to capture free radicals and quench singlet oxygen .
Mode of Action
The compound’s mode of action is likely related to its oxidative properties . TEMPO, a structurally related compound, is a highly effective oxidation catalyst that can oxidize primary alcohols to aldehydes and secondary alcohols to ketones
Pharmacokinetics
Based on its structural similarity to tempo, it might be soluble in water and organic solvents such as ethanol and benzene This could potentially influence its absorption and distribution in the body
Action Environment
Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability. For instance, TEMPO is known to be stable against light and heat due to the steric hindrance of its four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the attachment of the tetramethylpiperidinyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: This compound shares the tetramethylpiperidinyl group but differs in its overall structure and functional groups.
2,2,6,6-Tetramethylpiperidine: A simpler compound with the same piperidine moiety but lacking the benzene sulfonamide structure.
Uniqueness
2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-9-13(2)14(3)10-17(16)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYSLSSHGYTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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